![molecular formula C18H20N2O2Pd B12880400 Bis[o-(N-ethylformimidoyl)phenolato]palladium](/img/structure/B12880400.png)
Bis[o-(N-ethylformimidoyl)phenolato]palladium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[o-(N-ethylformimidoyl)phenolato]palladium is a coordination compound with the chemical formula C18H20N2O2Pd This compound features a palladium center coordinated by two phenolate ligands, each bearing an N-ethylformimidoyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[o-(N-ethylformimidoyl)phenolato]palladium typically involves the reaction of palladium(II) acetate with the appropriate phenol derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene. The phenol derivative is first deprotonated by the base, forming the phenolate anion, which then coordinates to the palladium center. The N-ethylformimidoyl group is introduced via a subsequent reaction step, often involving the use of an N-ethylformimidoyl chloride reagent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Bis[o-(N-ethylformimidoyl)phenolato]palladium can undergo various types of chemical reactions, including:
Oxidation: The palladium center can be oxidized to a higher oxidation state, potentially leading to the formation of palladium(IV) complexes.
Reduction: The compound can be reduced back to palladium(0), which is often a key step in catalytic cycles.
Substitution: Ligand exchange reactions can occur, where the phenolate or N-ethylformimidoyl groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions often require the presence of a coordinating solvent and may be facilitated by heating or the use of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield palladium(IV) complexes, while reduction typically produces palladium(0) species. Substitution reactions can result in a wide variety of palladium complexes with different ligands.
科学的研究の応用
Bis[o-(N-ethylformimidoyl)phenolato]palladium has several scientific research applications:
Catalysis: This compound can serve as a catalyst in various organic transformations, including cross-coupling reactions, which are essential in the synthesis of pharmaceuticals and fine chemicals.
Materials Science: The unique coordination environment around the palladium center can be exploited in the design of new materials with specific electronic or optical properties.
Medicinal Chemistry: Coordination compounds of palladium are being investigated for their potential anticancer properties, as they can interact with biological molecules in unique ways.
作用機序
The mechanism of action of Bis[o-(N-ethylformimidoyl)phenolato]palladium in catalytic processes typically involves the palladium center cycling between different oxidation states. In cross-coupling reactions, for example, the palladium(0) species undergoes oxidative addition to form a palladium(II) intermediate, which then participates in transmetalation and reductive elimination steps to form the desired product. The N-ethylformimidoyl and phenolate ligands help stabilize the palladium center and facilitate these transformations .
類似化合物との比較
Similar Compounds
Bis(phenolato)palladium: Similar in structure but lacks the N-ethylformimidoyl substituents.
Bis(acetylacetonato)palladium: Features acetylacetonate ligands instead of phenolate.
Bis(diphenylphosphino)ethane palladium: Contains phosphine ligands rather than phenolate.
Uniqueness
Bis[o-(N-ethylformimidoyl)phenolato]palladium is unique due to the presence of the N-ethylformimidoyl groups, which can influence the electronic properties of the palladium center and potentially enhance its catalytic activity. This compound’s specific ligand environment can lead to different reactivity patterns compared to other palladium complexes, making it a valuable tool in both research and industrial applications .
特性
分子式 |
C18H20N2O2Pd |
|---|---|
分子量 |
402.8 g/mol |
IUPAC名 |
2-(ethyliminomethyl)phenolate;palladium(2+) |
InChI |
InChI=1S/2C9H11NO.Pd/c2*1-2-10-7-8-5-3-4-6-9(8)11;/h2*3-7,11H,2H2,1H3;/q;;+2/p-2 |
InChIキー |
XECFUGYSFUBCPU-UHFFFAOYSA-L |
正規SMILES |
CCN=CC1=CC=CC=C1[O-].CCN=CC1=CC=CC=C1[O-].[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


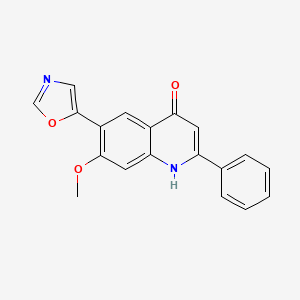
![3-(2-Ethoxyethyl)-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12880333.png)

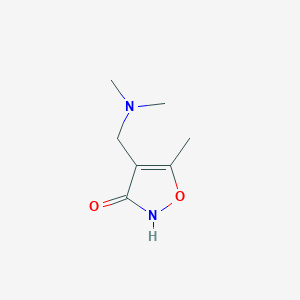
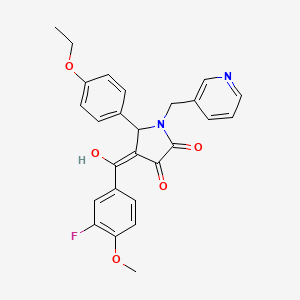

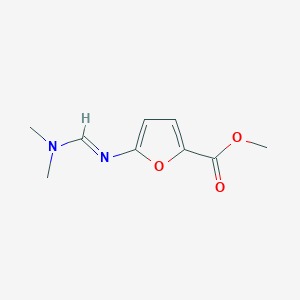
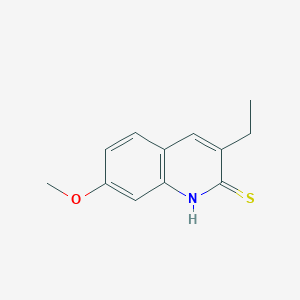

![(4Z)-4-[(2,6-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B12880382.png)
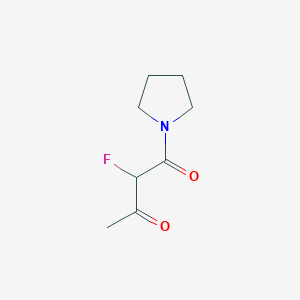
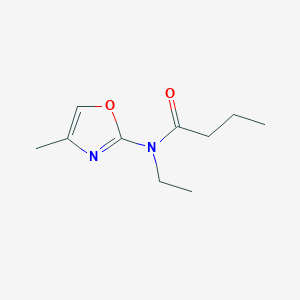
![6a-Methyl-2-phenyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12880393.png)

